2-Bromo-3-methyl-5-nitrothiophene
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Overview
Description
2-Bromo-3-methyl-5-nitrothiophene is a heterocyclic compound with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol . This compound is part of the thiophene family, which is known for its aromatic sulfur-containing five-membered ring structure. Thiophene derivatives have garnered significant interest due to their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects .
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 40-41°c . These properties could influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Given its participation in the synthesis of oligothiophene precursors, it may contribute to the generation of (porphinato)zinc (ii)-based chromophores .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-nitrothiophene. For instance, its solid state and melting point suggest that it may be stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-nitrothiophene typically involves the bromination of 3-methylthiophene followed by nitration. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methyl-5-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).
Reduction: Hydrogen gas, catalysts (Pd/C, Raney nickel), metal hydrides (LiAlH4, NaBH4).
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).
Major Products:
Substitution: 2-Amino-3-methyl-5-nitrothiophene, 2-Thio-3-methyl-5-nitrothiophene.
Reduction: 2-Bromo-3-methyl-5-aminothiophene.
Oxidation: 2-Bromo-3-carboxy-5-nitrothiophene.
Scientific Research Applications
2-Bromo-3-methyl-5-nitrothiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-5-nitrothiophene: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-5-nitrothiophene: Similar structure but lacks the bromine atom at the 2-position.
2-Bromo-3-methylthiophene: Similar structure but lacks the nitro group at the 5-position.
Uniqueness: 2-Bromo-3-methyl-5-nitrothiophene is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-bromo-3-methyl-5-nitrothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)10-5(3)6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEZTVGLBNABDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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